1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one
Description
Propriétés
IUPAC Name |
1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-17(2)18-4-6-19(7-5-18)28-15-14-27(22(28)30)16-20(29)25-10-12-26(13-11-25)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGGFBBSQTHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound A :
- Structure : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one .
- Key Differences :
- Replaces the imidazolidin-2-one core with a pyrrolidin-2-one and benzimidazole.
- Substitutes the pyrimidin-2-yl-piperazine with a piperidinyl group.
- Features a butylphenyl group instead of isopropylphenyl.
- Implications: The benzimidazole-pyrrolidinone system may enhance aromatic stacking interactions but reduce solubility compared to the target compound.
Compound B :
- Structure: 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone .
- Key Differences :
- Incorporates a fluorophenyl-piperazine group and a benzimidazolium-sulfanyl moiety.
- The fluorophenyl group is electron-withdrawing, contrasting with the electron-donating isopropylphenyl in the target.
- Implications :
- Fluorine substitution may improve metabolic stability and membrane permeability.
- The charged benzimidazolium group could limit blood-brain barrier penetration.
Compound C :
- Structure : 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one .
- Key Differences :
- Replaces pyrimidin-2-yl with a pyridazin-3-yl-oxy-pyrrolidine group.
- Features a fluorophenyl substituent instead of isopropylphenyl.
- Implications :
- Pyridazine’s nitrogen orientation may alter binding affinity compared to pyrimidine.
- Fluorophenyl could enhance interactions with hydrophobic receptor pockets.
Physicochemical Properties
Comparative data for molecular weight, solubility, and lipophilicity (logP) are inferred from structural features:
- Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity over piperidine or pyridazine derivatives.
Pharmacological Inference
- Piperazine-Pyrimidine Motif : Commonly associated with serotonin (5-HT) or dopamine receptor modulation. Pyrimidine’s nitrogen atoms may facilitate interactions with conserved receptor residues .
- Isopropylphenyl Group : Its electron-donating nature could stabilize hydrophobic binding pockets in enzymes or receptors, contrasting with fluorophenyl’s electronic effects .
- Imidazolidinone Core: May confer metabolic stability compared to benzimidazole or pyrrolidinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
